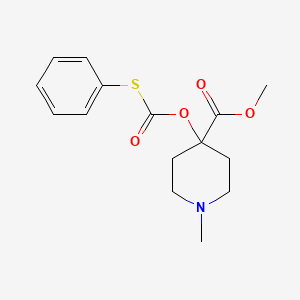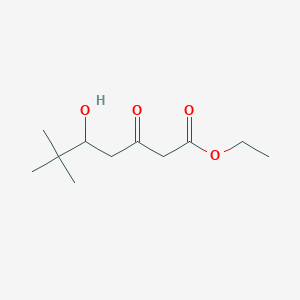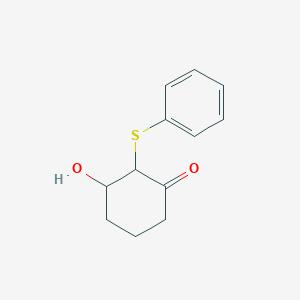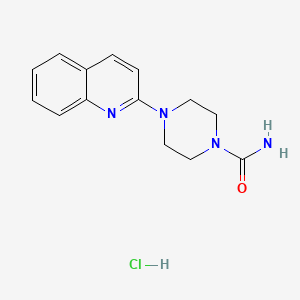
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, a hydroxyl group, a methyl ester, and a phenylthiocarbonate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) typically involves multiple steps. One common synthetic route starts with the preparation of 4-hydroxy-1-methylpiperidine, which is then esterified with methanol to form the methyl ester. The final step involves the reaction of the methyl ester with phenylthiocarbonyl chloride to form the S-phenylthiocarbonate ester. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenylthiocarbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester group can produce an alcohol .
Applications De Recherche Scientifique
4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) involves its interaction with specific molecular targets. The phenylthiocarbonate group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes or alter protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-1-methyl-4-piperidinecarboxylic acid hydrochloride: Similar structure but lacks the phenylthiocarbonate ester group.
1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester: Similar piperidine ring structure but different ester and phenyl groups.
4-Phenyl-4-carbethoxypiperidine: Similar piperidine ring and phenyl group but different ester group.
Uniqueness
The uniqueness of 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, methyl ester, S-phenylthiocarbonate (ester) lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
102070-99-5 |
|---|---|
Formule moléculaire |
C15H19NO4S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
methyl 1-methyl-4-phenylsulfanylcarbonyloxypiperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-16-10-8-15(9-11-16,13(17)19-2)20-14(18)21-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clé InChI |
AFEAKHPNRXBSOT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C(=O)OC)OC(=O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)

![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)

![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)


selanium iodide](/img/structure/B14329558.png)
![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)
